- Synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, Zhongguo Yiyao Gongye Zazhi, 2007, 38(10), 694-695

Cas no 96568-04-6 (3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester)

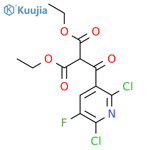

96568-04-6 structure

Nome del prodotto:3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester

Numero CAS:96568-04-6

MF:C10H8Cl2FNO3

MW:280.079824447632

MDL:MFCD00799535

CID:61853

PubChem ID:87560993

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Proprietà chimiche e fisiche

Nomi e identificatori

-

- Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate

- Ethyl 2,6-dichloro-5-fluoropyridine-3-acetoacetate

- Ethyl 2,6-dichloro-5-fluornicotinoylacetate

- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

- Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate

- Ethyl 2,6-Dichloro-5-Fluoro

- Nicotinylacetate

- Ethyl 2,6-Dichloro-5-Fluoro-Pyridine-3-Acetoacetate

- Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate

- 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester

- Ethyl 2,6-dichloro-5-fluoronicotinoylacetate

- (2,6-Dichloro-5-fluoronicotinoyl)acetic Acid Ethyl Ester

- 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionic Acid Ethyl Ester

- Ethyl (2,6-Dichloro-5-fluoronicotinoyl)acetate

- Ethyl 2,6-Dichloro-5-Fluoro Nicotinylacetate

- ethyl 3-(2,6-dichloro-5-fluoro(3-pyridyl))-3-oxopropanoate

- PubChem10944

- C10H8Cl2FNO3

- DSSTox_CID_29338

- DSSTox_RID_83454

- DSSTox_GSID_49379

- Ethyl2,6-dichloro-5-fluorop

- Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropanoate (ACI)

- Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropanoate

- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate

- Ethyl 2,6-dichloro-5-fluoro-

- Ethyl 2,6-dichloro-5-fluoro- beta -oxo-3-pyridinepropionate

- AC-7742

- Ethyl 2,6-dichloro-5-fluoro-?-oxo-3-pyridinepropionate

- 96568-04-6

- CHEMBL3185319

- DTXSID4049379

- Tox21_202905

- E0811

- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate, Ethyl 2,6-dichloro-5-fluoronicotinoylacetate

- CAS-96568-04-6

- Ethyl 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropionate; Ethyl 2,6-Dichloro-5-fluoro-beta-oxo-3-pyridinepropanoate;

- Ethyl3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate

- DTXCID1029338

- MFCD00799535

- CS-0059185

- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate

- SY050796

- Ethyl 2,6-dichloro-5-fluoro-I(2)-oxo-3-pyridinepropionate

- Ethyl 2,6-dichloro-5-fluoro-beta-oxo-3-pyridinepropionate, 98%

- A-oxo-3-pyridinepropionate

- AS-9195

- J-520797

- BP-12689

- SCHEMBL1389163

- AKOS015838712

- NCGC00260451-01

- Ethyl 2,6-dichloro-5-fluornicotinoylacetate; Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate; Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate

- ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propanoate

-

- MDL: MFCD00799535

- Inchi: 1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3

- Chiave InChI: IEUHWNLWVMLHHC-UHFFFAOYSA-N

- Sorrisi: O=C(CC(C1C(Cl)=NC(Cl)=C(F)C=1)=O)OCC

Proprietà calcolate

- Massa esatta: 293.00200

- Massa monoisotopica: 278.987

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 17

- Conta legami ruotabili: 5

- Complessità: 303

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Superficie polare topologica: 56.3

- Conta Tautomer: 3

- XLogP3: 2.9

Proprietà sperimentali

- Colore/forma: solido

- Densità: 1.4602 (estimate)

- Punto di fusione: 66.0 to 72.0 deg-C

- Punto di ebollizione: 363.4±37.0℃ at 760 mmHg

- Punto di infiammabilità: 165.4 °C

- Indice di rifrazione: 1.524

- PSA: 56.26000

- LogP: 2.59230

- Solubilità: Insolubile in acqua

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319

- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: S26-S36-S37/39

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:Store at room temperature

- Frasi di rischio:R36/37/38

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Dati doganali

- CODICE SA:2933399090

- Dati doganali:

Codice doganale cinese:

2933399090Panoramica:

2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129825-100g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 97% | 100g |

¥751.00 | 2024-04-23 | |

| eNovation Chemicals LLC | D711308-25g |

Ethyl 2,6-dichloro-5-fluoro-pyridine-3-acetoacetate |

96568-04-6 | 97% | 25g |

$300 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129825-10g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 97% | 10g |

¥61.00 | 2024-04-23 | |

| Apollo Scientific | PC3939-25g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 97% | 25g |

£20.00 | 2025-02-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0811-5G |

Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate |

96568-04-6 | >98.0%(T) | 5g |

¥50.00 | 2024-04-15 | |

| eNovation Chemicals LLC | D379487-500g |

Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate |

96568-04-6 | 98% | 500g |

$470 | 2024-05-24 | |

| Matrix Scientific | 088974-5g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 5g |

$63.00 | 2023-09-08 | ||

| TRC | D434200-50g |

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester |

96568-04-6 | 50g |

$333.00 | 2023-05-18 | ||

| TRC | D434200-100g |

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester |

96568-04-6 | 100g |

$620.00 | 2023-05-18 | ||

| Apollo Scientific | PC3939-5g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 97% | 5g |

£15.00 | 2025-02-21 |

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Triethylamine , Magnesium chloride Solvents: Ethyl acetate ; 0 - 5 °C; 0.5 h, 5 °C → 35 °C; 6 h, 35 °C

1.2 0 - 10 °C; 10 °C → rt; 12 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; < 20 °C

1.2 0 - 10 °C; 10 °C → rt; 12 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; < 20 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: p-Toluenesulfonic acid , Pyridine Solvents: Ethanol

Riferimento

- An alternative synthesis of ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropionate and ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate, Organic Preparations and Procedures International, 1997, 29(2), 231-234

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Zinc Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; reflux; 1 h, reflux; 0.5 h, reflux; reflux → 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 10 °C; 10 °C → rt; 2 h, rt; 2 h, 0 - 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 10 °C; 10 °C → rt; 2 h, rt; 2 h, 0 - 5 °C

Riferimento

- An improved, one-pot process for preparing beta-keto esters from nitriles and alpha-halo esters by the Blaise reaction, using zinc plus organic acid catalysts, and application to the preparation of pyridine and benzene intermediates for quinoline antibiotics., World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Butyllithium Catalysts: 2,2′-Biquinoline Solvents: Tetrahydrofuran , Hexane ; -30 °C; -5 °C; -5 °C → -50 °C

1.2 Solvents: Tetrahydrofuran ; -50 °C; -50 °C → rt; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Solvents: Tetrahydrofuran ; -50 °C; -50 °C → rt; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Riferimento

- Preparation of guanidine and biguanidine derivatives as antiviral and antimicrobial agents, United States, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Methanesulfonic acid , Zinc Solvents: Tetrahydrofuran ; 1.5 h, reflux

1.2 1.5 h, reflux; 2.5 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.4 Reagents: Sulfuric acid Solvents: Ethanol , Water ; rt; 2 h, rt

1.2 1.5 h, reflux; 2.5 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.4 Reagents: Sulfuric acid Solvents: Ethanol , Water ; rt; 2 h, rt

Riferimento

- Synthesis of ethyl 2,6-dichloro-5-fluoronicotinoylacetate, Zhongguo Yiyao Gongye Zazhi, 2010, 41(8), 571-572

Synthetic Routes 6

Condizioni di reazione

1.1 Catalysts: Zinc chloride Solvents: 1,2-Dichloroethane ; reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C

Riferimento

- A catalytic process for preparing (hetero)aromatic beta-ketoesters from metal organyl malonates and (hetero)arylnitriles, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Zinc Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; 1 h, reflux

1.2 1 h, rt; 0.5 - 2 h, reflux; reflux → 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 0 - 10 °C

1.4 Catalysts: Sulfuric acid Solvents: Ethanol , Water ; 20 - 30 °C; 2 - 3 h, 20 - 30 °C

1.2 1 h, rt; 0.5 - 2 h, reflux; reflux → 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 0 - 10 °C

1.4 Catalysts: Sulfuric acid Solvents: Ethanol , Water ; 20 - 30 °C; 2 - 3 h, 20 - 30 °C

Riferimento

- Process for preparation of ethyl 2,6-dichloro-5-fluoronicotinoylacetate, China, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Triethylamine , Magnesium chloride Solvents: Ethyl acetate

1.2 -

1.2 -

Riferimento

- A safe, economical method for the preparation of β-oxo esters, Synthesis, 1993, (3), 290-2

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: p-Toluenesulfonic acid Solvents: Water ; 5 h, reflux

Riferimento

- Synthesis, antimycobacterial and antibacterial activity of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives containing an oxime functional moiety, Bioorganic & Medicinal Chemistry Letters, 2016, 26(9), 2262-2267

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Methanesulfonic acid , Zinc Solvents: Tetrahydrofuran ; 10 min, reflux

1.2 2.5 h, reflux; 0.5 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C; 5 °C → rt; 1 h, rt

1.2 2.5 h, reflux; 0.5 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C; 5 °C → rt; 1 h, rt

Riferimento

- Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate Using the Blaise Reaction as a Key Step, Organic Process Research & Development, 2005, 9(3), 311-313

Synthetic Routes 11

Condizioni di reazione

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Water ; 10 h, reflux

Riferimento

- Synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate, Jingxi Huagong Zhongjianti, 2005, 35(6), 29-31

Synthetic Routes 12

Condizioni di reazione

1.1 Catalysts: Zinc chloride Solvents: 1,2-Dichloroethane ; 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux; reflux → rt

Riferimento

- Discovery of the Decarboxylative Blaise Reaction and Its Application to the Efficient Synthesis of Ethyl 2,6-Dichloro-5-fluoronicotinoylacetate, Organic Process Research & Development, 2007, 11(6), 1062-1064

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt

1.2 reflux

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 reflux

1.3 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Multi-substituted nitrogen-containing heterocyclic derivatives, its preparation method and application, China, , ,

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Raw materials

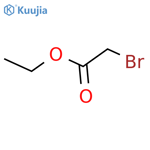

- Ethyl bromoacetate

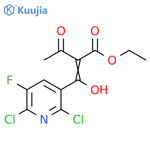

- Ethyl 2-[(2,6-dichloro-5-fluoro-3-pyridinyl)hydroxymethylene]-3-oxobutanoate

- Diethyl (2,6-dichloro-5-fluoro-pyridine-3-carbonyl)-malonate

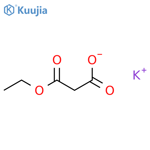

- Ethyl potassium malonate

- 2,6-Dichloro-5-fluoronicotinoyl ChlorideI

- 1-(2,6-dichloro-5-fluoropyridin-3-yl)ethan-1-one

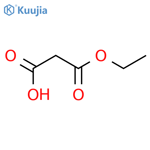

- 3-ethoxy-3-oxo-propanoic acid

- 2,6-Dichloro-5-fluoronicotinonitrile

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Preparation Products

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Letteratura correlata

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

96568-04-6 (3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester) Prodotti correlati

- 2275197-23-2(tert-butyl N-[3-hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylcarbamate)

- 2034450-61-6(4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzene-1-sulfonamide)

- 2059082-61-8(2-Methoxyethylamine Hydroiodide)

- 85355-50-6(2-(2-bromo-6-nitrophenyl)acetaldehyde)

- 1016820-98-6(2-Bromo-5-tert-butyl-1,3,4-oxadiazole)

- 36967-54-1(5-Phenylbicyclo[2.2.1]heptan-2-one)

- 856869-57-3(Mono-7-carboxyheptyl Phthalate)

- 2680676-77-9(6-chloro-2-N-(pyridin-3-yl)acetamidopyridine-3-carboxylic acid)

- 2229125-35-1(1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-4,4-difluorocyclohexan-1-amine)

- 1256794-84-9(6-Bromo-N,5-dimethoxy-N-methylpicolinamide)

Fornitori consigliati

Amadis Chemical Company Limited

Membro d'oro

CN Fornitore

Reagenti

Baoji Haoxiang Bio-technology Co.Ltd

Membro d'oro

CN Fornitore

Grosso

Synrise Material Co. Ltd.

Membro d'oro

CN Fornitore

Grosso